N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-chlorobenzamide
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Overview
Description
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a thiazole ring, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of 4-(azepane-1-sulfonyl)phenylamine with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-aminothiazole under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: This compound shares a similar structure but lacks the chlorobenzamide moiety.
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: Similar in structure but with a chloroacetamide group instead of a chlorobenzamide group.
Uniqueness
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-CHLOROBENZAMIDE is unique due to its combination of an azepane ring, a thiazole ring, and a chlorobenzamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H22ClN3O3S2 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-19-8-4-3-7-18(19)21(27)25-22-24-20(15-30-22)16-9-11-17(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,24,25,27) |
InChI Key |
WMRKHUOPWGYWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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